molecular formula C6H13Cl2O2P B13692449 Phosphorodichloridic acid, isohexyl ester

Phosphorodichloridic acid, isohexyl ester

Cat. No.: B13692449
M. Wt: 219.04 g/mol
InChI Key: CSCZDZSUYHYADW-UHFFFAOYSA-N
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Description

Phosphorodichloridic acid, isohexyl ester is an organophosphorus compound with the molecular formula C6H13Cl2O2P It is a derivative of phosphorodichloridic acid where the hydrogen atoms are replaced by an isohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodichloridic acid, isohexyl ester can be synthesized through the esterification of phosphorodichloridic acid with isohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of macroporous polymeric acid catalysts can enable direct esterification of carboxylic acids and alcohols at moderate temperatures (50-80°C) without the need for water removal .

Chemical Reactions Analysis

Types of Reactions

Phosphorodichloridic acid, isohexyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield phosphorodichloridic acid and isohexanol.

    Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphoramidates or phosphates.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphoric acid derivatives or reduction to yield phosphorous acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as triethylamine to neutralize the by-products.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Hydrolysis: Phosphorodichloridic acid and isohexanol.

    Substitution: Phosphoramidates or phosphates, depending on the nucleophile used.

    Oxidation and Reduction: Phosphoric acid derivatives or phosphorous acid derivatives.

Scientific Research Applications

Phosphorodichloridic acid, isohexyl ester has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organophosphorus compounds.

    Biology and Medicine:

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorodichloridic acid, isohexyl ester involves its reactivity with nucleophiles and electrophiles. The chlorine atoms in the compound are highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The ester group can also undergo hydrolysis, releasing isohexanol and phosphorodichloridic acid, which can further participate in chemical reactions.

Comparison with Similar Compounds

Phosphorodichloridic acid, isohexyl ester can be compared with other similar compounds such as:

    Phosphorodichloridic acid, phenyl ester: Similar in structure but with a phenyl group instead of an isohexyl group. It has different reactivity and applications.

    Phosphorodichloridic acid, methyl ester: Contains a methyl group, making it less bulky and more reactive in certain reactions.

    Phosphorodichloridic acid, ethyl ester: Contains an ethyl group, offering a balance between reactivity and steric hindrance.

This compound is unique due to its isohexyl group, which provides specific steric and electronic properties that influence its reactivity and applications.

Properties

Molecular Formula

C6H13Cl2O2P

Molecular Weight

219.04 g/mol

IUPAC Name

1-dichlorophosphoryloxy-4-methylpentane

InChI

InChI=1S/C6H13Cl2O2P/c1-6(2)4-3-5-10-11(7,8)9/h6H,3-5H2,1-2H3

InChI Key

CSCZDZSUYHYADW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOP(=O)(Cl)Cl

Origin of Product

United States

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